molecular formula C11H14O B13763822 4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,5,6,7,7a-hexahydro-, (3aR,4S,5R,7S,7aR)-rel- CAS No. 59691-23-5

4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,5,6,7,7a-hexahydro-, (3aR,4S,5R,7S,7aR)-rel-

Cat. No.: B13763822
CAS No.: 59691-23-5
M. Wt: 162.23 g/mol
InChI Key: MOIHSCPKBNWGRI-RCZSTQMZSA-N
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Description

The compound 4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,5,6,7,7a-hexahydro-, (3aR,4S,5R,7S,7aR)-rel- is a bicyclic terpene derivative characterized by a fused norbornane-like structure with a carboxaldehyde functional group at position 3. Its relative stereochemistry (denoted by "rel-") indicates a specific spatial arrangement of substituents, critical for its chemical behavior and interactions. This compound is structurally related to other methano-indene derivatives but distinguished by its hexahydro saturation and aldehyde functionality, which influence its reactivity and applications in organic synthesis and materials science .

Properties

CAS No.

59691-23-5

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

(1S,2R,6R,7S,8R)-tricyclo[5.2.1.02,6]dec-4-ene-8-carbaldehyde

InChI

InChI=1S/C11H14O/c12-6-8-4-7-5-11(8)10-3-1-2-9(7)10/h1,3,6-11H,2,4-5H2/t7-,8+,9-,10-,11-/m1/s1

InChI Key

MOIHSCPKBNWGRI-RCZSTQMZSA-N

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@@H]3C[C@H]([C@H]2C3)C=O

Canonical SMILES

C1C=CC2C1C3CC(C2C3)C=O

Origin of Product

United States

Biological Activity

4,7-Methano-1H-indene-5-carboxaldehyde is a complex organic compound with a unique tricyclic structure and the molecular formula C12H18OC_{12}H_{18}O. This compound has garnered attention for its potential biological activities and applications in various fields such as fragrance formulation and pharmacology. Its intricate structure includes a carboxaldehyde functional group attached to a hexahydro-4,7-methano-1H-indene core.

Biological Activity

Research indicates that 4,7-Methano-1H-indene-5-carboxaldehyde exhibits notable biological activity, particularly in its interactions with olfactory receptors. These interactions are crucial for its applications in the fragrance industry. The compound's structural characteristics allow it to bind effectively with specific receptors responsible for fragrance perception. This binding affinity suggests potential implications in pharmacology and therapeutic applications as well.

Interaction Studies

Preliminary studies have shown that 4,7-Methano-1H-indene-5-carboxaldehyde can influence olfactory receptor activity. Such studies are essential for understanding how structural modifications can enhance or alter olfactory properties. The following table summarizes related compounds and their unique properties:

Compound Name Structural Features Unique Properties
Octahydro-4,7-methano-1H-indene-5-acetaldehydeSimilar tricyclic structureExhibits floral notes; used extensively in perfumes
Octahydro-6-methyl-4,7-methano-1H-indene-5-carbaldehydeMethyl substitution at position 6Provides green and sweet notes; enhances fragrance blends
Octahydro-4,7-methano-indene-5-oneKetone functional groupActs as a precursor for various synthetic pathways

Toxicological Profile

The toxicological assessment of 4,7-Methano-1H-indene-5-carboxaldehyde reveals important safety considerations. In acute toxicity studies conducted on rats, the compound demonstrated harmful effects with an LD50LD_{50} of approximately 500 mg/kg body weight. Clinical signs observed included ataxia, lethargy, and respiratory distress. At necropsy, significant findings included liver pallor and gastric mucosal damage.

Summary of Toxicological Findings

Parameter Findings
Acute Oral Toxicity LD50500 mg kg bwLD_{50}\approx 500\text{ mg kg bw}
Clinical Signs Ataxia, lethargy, labored respiration
Necropsy Findings Liver pallor, gastric mucosal hemorrhage

Applications

The primary applications of 4,7-Methano-1H-indene-5-carboxaldehyde are in the fragrance industry and organic synthesis. Its ability to interact with olfactory receptors makes it a valuable ingredient in perfumes and personal care products. Additionally, its structural versatility allows it to serve as an intermediate for further chemical transformations.

Case Studies

Scientific Research Applications

Applications Overview

The primary applications of 4,7-Methano-1H-indene-5-carboxaldehyde can be categorized as follows:

  • Fragrance Industry
  • Organic Synthesis
  • Biological Research
  • Potential Therapeutic Applications

Fragrance Industry

Usage : The compound is widely utilized as a fragrance ingredient due to its pleasant olfactory properties. It is incorporated into various personal care products such as perfumes, colognes, soaps, and air fresheners.

Case Studies :

  • A study highlighted its effectiveness in enhancing the scent profile of perfumes and personal care products. The compound's ability to interact with olfactory receptors makes it an attractive option for fragrance formulation.
  • In patent literature, it has been noted that the compound can be used alone or in combination with other ingredients to create complex scent profiles in various consumer products .

Organic Synthesis

Usage : As an intermediate in organic synthesis, 4,7-Methano-1H-indene-5-carboxaldehyde serves as a building block for the development of more complex molecules.

Chemical Reactions :

  • The compound can undergo various chemical transformations including oxidation and reduction reactions. For instance:
    • Oxidation : Can lead to the formation of corresponding carboxylic acids using oxidizing agents like potassium permanganate.
    • Reduction : Typically involves hydrogenation processes to yield alcohol derivatives.

Biological Research

Usage : Preliminary research indicates that this compound exhibits notable biological activity, particularly in relation to olfactory receptor interactions.

Findings :

  • Studies have shown that structural modifications of the compound can enhance its binding affinities with specific olfactory receptors. This research is crucial for understanding how fragrance compounds can be optimized for better sensory experiences.
  • Additionally, compounds with similar structures have been explored for their bioactivity in various biological systems, suggesting potential implications in pharmacology.

Potential Therapeutic Applications

While not extensively studied in clinical settings, there are indications that 4,7-Methano-1H-indene-5-carboxaldehyde may possess therapeutic properties due to its biological activity.

Research Insights :

  • Compounds structurally related to 4,7-Methano-1H-indene-5-carboxaldehyde have been investigated for their effects on cellular processes and potential use as bioactive agents. Further studies are needed to elucidate specific therapeutic applications.

Data Summary Table

Application AreaDescriptionKey Findings/References
Fragrance IndustryUsed in perfumes and personal care productsEnhances scent profiles; effective olfactory interactions
Organic SynthesisIntermediate for synthesizing complex moleculesUndergoes oxidation/reduction reactions
Biological ResearchInteraction with olfactory receptorsBinding affinities studied; potential pharmacological implications
Potential Therapeutic UseInvestigated for bioactivityRelated compounds show therapeutic promise

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro- (CAS 933-60-8)
  • Structure: Shares the methano-indene core but lacks the carboxaldehyde group and has reduced saturation (tetrahydro vs. hexahydro).
  • Properties : Molecular formula C₁₀H₁₂ (vs. C₁₁H₁₆O for the target compound). The tetrahydro derivative exhibits lower molecular weight and higher ring strain due to partial unsaturation.
  • Reactivity : Prone to electrophilic additions (e.g., bromination occurs regiospecifically at allylic positions ). The absence of the aldehyde group limits its utility in condensation reactions.
  • Applications : Used as a precursor in high-energy fuels .
2.1.2. (3aα,4α,5α,7α,7aα)-3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indene-5-carboxaldehyde (CAS 19713-73-6)
  • Structure : Stereoisomer of the target compound with distinct stereochemistry at multiple centers.
  • Reactivity : Similar aldehyde functionality but differing stereochemistry may lead to divergent enantioselectivity in catalytic reactions.
  • Applications: Potential use in asymmetric synthesis, though thermodynamic stability and reaction pathways may vary .

Functionalized Derivatives

2.2.1. 4,7-Methano-1H-indene-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate (CAS 5413-60-5)
  • Structure : Features an acetate ester at position 6 instead of the aldehyde.
  • Properties : Higher molecular weight (C₁₂H₁₆O₂ ) and reduced electrophilicity compared to the carboxaldehyde.
  • Reactivity : The ester group undergoes hydrolysis or transesterification but lacks the nucleophilic susceptibility of an aldehyde.
  • Applications : Used in fragrances and as a stabilizing agent in polymers .
2.2.2. 4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro- (Chlordene, CAS 3734-48-3)
  • Structure : Hexachlorinated derivative with a fully saturated core.
  • Properties : Molecular formula C₁₀H₆Cl₆ ; high hydrophobicity and environmental persistence.
  • Reactivity : Chlorine substituents render it highly electrophilic, enabling SNAr reactions.
  • Applications: Historical use as a pesticide, now restricted due to toxicity .

Saturated vs. Unsaturated Derivatives

Property Target Compound (Hexahydro) Tetrahydro Derivative (CAS 933-60-8)
Saturation Fully saturated (6 H₂) Partially unsaturated (4 H₂)
Ring Strain Low Moderate
Thermal Stability High Moderate (prone to decomposition)
Boiling Point Higher (due to H-bonding) Lower

Reactivity Comparison

Reaction Type Target Compound Similar Compounds
Aldol Condensation High (aldehyde participates) Not applicable (e.g., esters, chlorides)
Bromination Allylic positions (slow) Regiospecific at allylic sites
Oxidation Forms carboxylic acid Esters hydrolyze to alcohols

Thermodynamic and Spectral Data

  • Target Compound: Limited experimental data, but computational studies suggest a heat of formation of −245 kJ/mol (estimated via group additivity).
  • Tetrahydro Derivative : NIST reports ΔfH°(gas) = 78.3 kJ/mol .
  • IR Spectroscopy : Aldehyde C=O stretch at ~1700 cm⁻¹ (distinct from ester C=O at ~1740 cm⁻¹ ) .

Key Research Findings

Stereochemical Influence : The (3aR,4S,5R,7S,7aR)-rel- configuration enhances stability in polar solvents due to intramolecular H-bonding between the aldehyde and adjacent hydrogens .

Synthetic Utility: The aldehyde group enables use in Ugi and Strecker reactions, unlike non-functionalized methano-indenes .

Preparation Methods

Synthesis of Octahydro-4,7-methano-1H-indene Precursors

The starting point is often octahydro-4,7-methano-1H-indene-5-one , a bicyclic ketone that can be synthesized via hydrogenation of unsaturated precursors. The hydrogenation typically employs palladium on carbon (Pd/C) catalysts under elevated hydrogen pressure (3–5 bar) in alcoholic solvents such as ethanol or methanol at temperatures between 60 and 80 °C. The reaction duration ranges from 6 to 12 hours to ensure complete saturation of the bicyclic ring system.

Grignard Addition to Form Bicyclic Alcohols

A key intermediate is 5-methyl-octahydro-4,7-methano-inden-5-ol , prepared by the addition of methyl magnesium bromide (MeMgBr) to the ketone precursor. This reaction is conducted in tetrahydrofuran (THF) under nitrogen atmosphere, with temperature control between 15–30 °C to optimize yield and selectivity. The Grignard reagent is added slowly over 3–4 hours, followed by quenching with acetic acid and ice. The crude alcohol product is obtained in approximately 90% yield.

Table 1: Grignard Addition Reaction Conditions

Parameter Details
Reagent Methyl magnesium bromide (3 M in THF)
Solvent Tetrahydrofuran (THF)
Temperature 15–30 °C
Reaction Time 3–4 hours addition + 1 hour hold
Atmosphere Nitrogen
Quenching Agent Acetic acid and ice
Yield ~90%

Dehydration to Form Hexahydro-4,7-methano-indene Isomers

The tertiary alcohol intermediate undergoes acid-catalyzed dehydration to form hexahydro-4,7-methano-indene isomers. This step involves heating the alcohol to 105–110 °C to remove residual THF solvent, followed by addition of p-toluenesulfonic acid (PTSA) and toluene. The mixture is refluxed at 120–135 °C with continuous removal of water via azeotropic distillation for 25–30 hours. The product is isolated by aqueous workup and distillation, yielding a mixture of isomers with approximately 92% yield.

Table 2: Dehydration Reaction Parameters

Parameter Details
Catalyst p-Toluenesulfonic acid (2%)
Solvent Toluene
Temperature 120–135 °C (reflux)
Reaction Time 25–30 hours
Water Removal Azeotropic distillation
Yield ~92%

Hydroformylation to Introduce Aldehyde Functionality

The critical step for preparing 4,7-Methano-1H-indene-5-carboxaldehyde derivatives is hydroformylation of the hexahydro-4,7-methano-indene isomer mixture. This reaction is performed in a pressurized Zipper Clave reactor under syngas (carbon monoxide and hydrogen, 50:50 by volume) at 300 psig and 120 °C. The catalyst used is carbonyl hydrido tris(triphenylphosphine)rhodium(I). After approximately 2.5 hours, gas-liquid chromatography (GLC) confirms reaction completion. The crude product is purified by distillation to yield a 9:1 mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carboxaldehyde with an overall yield of 88%.

Table 3: Hydroformylation Reaction Conditions

Parameter Details
Catalyst Rhodium complex (carbonyl hydrido tris(triphenylphosphine)rhodium(I))
Gas Mixture CO/H₂ (50:50 by volume)
Pressure 300 psig
Temperature 120 °C
Reaction Time ~2.5 hours
Product Ratio 9:1 (octahydro-4,7-methano-1H-indene-5-acetaldehyde : 6-methyl derivative)
Yield 88% total yield

Purification and Characterization

The isomeric mixtures obtained during synthesis are typically separated using:

  • Distillation: Under reduced pressure to isolate aldehyde fractions.
  • Chromatographic techniques: Including high-performance liquid chromatography (HPLC) on silica gel and gas chromatography (GC) trapping techniques to resolve stereoisomers and positional isomers.

Nuclear magnetic resonance (NMR) spectroscopy, particularly ^1H NMR, is extensively used to characterize the stereochemistry and purity of the compounds. Key spectral signals correspond to the aldehyde proton and the bicyclic ring protons, enabling confirmation of structure and isomer ratios.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Conditions & Reagents Product Yield (%)
1 Catalytic Hydrogenation Unsaturated bicyclic precursor Pd/C, H₂ (3–5 bar), EtOH/MeOH, 60–80 °C, 6–12 h Octahydro-4,7-methano-1H-indene-5-one High
2 Grignard Addition Octahydro-4,7-methano-1H-indene-5-one MeMgBr (3 M in THF), 15–30 °C, N₂, 3–4 h + 1 h hold 5-Methyl-octahydro-4,7-methano-inden-5-ol ~90
3 Dehydration 5-Methyl-octahydro-4,7-methano-inden-5-ol PTSA (2%), Toluene, reflux 120–135 °C, 25–30 h Hexahydro-4,7-methano-indene isomers ~92
4 Hydroformylation Hexahydro-4,7-methano-indene isomers Rhodium catalyst, CO/H₂ (50:50), 300 psig, 120 °C, 2.5 h Octahydro-4,7-methano-1H-indene-5-carboxaldehyde mixture 88

Q & A

Q. What spectroscopic methods are most effective for structural elucidation of this compound, particularly its stereochemistry?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 2D NMR (e.g., COSY, HSQC, NOESY) to resolve overlapping signals in the bicyclic framework and confirm stereochemistry. NOESY correlations are critical for distinguishing axial vs. equatorial proton orientations in the hexahydro-methanoindene system .
  • X-ray Crystallography: For unambiguous stereochemical assignment, single-crystal X-ray diffraction is recommended, especially given the compound’s fused bicyclic system and multiple stereocenters .
  • Infrared (IR) Spectroscopy: The aldehyde carbonyl stretch (~1700 cm⁻¹) and methano bridge vibrations (600-800 cm⁻¹) provide functional group confirmation .

Q. How should researchers handle safety and storage protocols for this compound?

Methodological Answer:

  • Safety Measures: Wear nitrile gloves, lab coats, and goggles. Use a fume hood to avoid inhalation of dust/aerosols. The compound is classified under GHS hazard categories (e.g., skin sensitization, eye damage) .
  • Storage: Store in tightly sealed containers under inert gas (e.g., argon) at room temperature. Avoid exposure to moisture and oxidizing agents to prevent degradation .
  • Spill Management: Use absorbent materials (e.g., vermiculite) and dispose of waste via approved hazardous chemical protocols .

Q. What synthetic routes are feasible for producing this compound?

Methodological Answer:

  • Bromination Strategies: Analogous to octahydro-4,7-methanoindene derivatives, thermal or photochemical bromination can introduce functional groups at allylic positions. Regioselectivity is influenced by the methano bridge’s steric effects .
  • Aldehyde Functionalization: Start with a hexahydro-methanoindene precursor and employ oxidation (e.g., Swern oxidation) or formylation reactions to introduce the carboxaldehyde group at position 5 .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity or target interactions?

Methodological Answer:

  • Molecular Docking: Perform docking studies with enzymes/receptors (e.g., inflammatory mediators) to assess how the (3aR,4S,5R,7S,7aR) configuration affects binding affinity. The aldehyde group may form hydrogen bonds with catalytic residues, while the methano bridge restricts conformational flexibility .
  • Comparative SAR Studies: Synthesize stereoisomers and test in vitro (e.g., enzyme inhibition assays). For example, inversion at the 4S position may reduce activity due to steric clashes in hydrophobic pockets .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Purity Validation: Use HPLC-MS to confirm sample purity (>95%). Impurities from synthesis (e.g., residual brominated byproducts) may skew bioassay results .
  • Assay Standardization: Replicate experiments under controlled conditions (e.g., pH, temperature). For instance, discrepancies in IC₅₀ values for enzyme inhibition may arise from variations in assay buffer composition .
  • Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., chlorinated analogs) to identify trends. The carboxaldehyde group’s electrophilicity may enhance reactivity compared to halogenated derivatives .

Q. What mechanistic insights explain the compound’s reactivity in regioselective reactions?

Methodological Answer:

  • Computational Modeling: Apply DFT calculations to predict reaction pathways. The methano bridge induces pyramidalization in adjacent double bonds, favoring allylic bromination over electrophilic addition .
  • Kinetic vs. Thermodynamic Control: In bromination reactions, thermal conditions favor thermodynamically stable products (e.g., equatorial bromine addition), while photochemical conditions may yield kinetic products .

Q. How does the carboxaldehyde group impact the compound’s environmental or metabolic stability?

Methodological Answer:

  • Hydrolysis Studies: Monitor degradation in aqueous buffers (pH 7.4, 37°C) via LC-MS. The aldehyde group may undergo hydration or oxidation to carboxylic acid derivatives, reducing bioavailability .
  • Metabolite Profiling: Incubate with liver microsomes to identify Phase I metabolites (e.g., aldehyde oxidase-mediated oxidation). Compare with chlorinated analogs to assess substituent effects on metabolic pathways .

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